molecular formula C7H12ClN3 B2660479 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride CAS No. 2137668-56-3

1-cyclobutyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2660479
CAS No.: 2137668-56-3
M. Wt: 173.64
InChI Key: MILSCAMZHMFPPE-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is known for its unique structure, which includes a cyclobutyl group attached to a pyrazole ring.

Preparation Methods

The synthesis of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

    Cyclobutylation of Pyrazole: The initial step involves the cyclobutylation of pyrazole. This can be achieved through the reaction of pyrazole with cyclobutyl bromide in the presence of a base such as potassium carbonate.

    Amination: The cyclobutylated pyrazole is then subjected to amination using ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Cyclobutyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:

    1-Cyclobutyl-1H-pyrazol-3-amine: This compound has a similar structure but differs in the position of the amine group.

    1-Cyclopropyl-1H-pyrazol-5-amine: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in chemical reactivity and biological activity.

    1-Cyclobutyl-1H-pyrazol-4-amine: This compound has the amine group at a different position on the pyrazole ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-cyclobutylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-4-5-9-10(7)6-2-1-3-6;/h4-6H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILSCAMZHMFPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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